molecular formula C8H12ClNO B2963221 2-methoxy-N-methylaniline hydrochloride CAS No. 10541-34-1

2-methoxy-N-methylaniline hydrochloride

Cat. No.: B2963221
CAS No.: 10541-34-1
M. Wt: 173.64
InChI Key: TYZPLIHCUGANIV-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and a methoxy group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the methylation of 2-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

Another method involves the reduction of 2-methoxy-N-nitrosoaniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using methyl chloride or dimethyl sulfate as the methylating agents. These reactions are conducted in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-methoxy-N-methylaniline using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, where the methoxy group directs the incoming electrophile to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-Methoxy-N-methylaniline.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylaniline hydrochloride depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In medicinal chemistry, the compound interacts with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the methyl group on the nitrogen atom.

    N-Methylaniline: Lacks the methoxy group on the benzene ring.

    2-Methoxy-N-ethylaniline: Has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

2-Methoxy-N-methylaniline hydrochloride is unique due to the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions, while the methyl group on the nitrogen atom affects its basicity and solubility properties.

Properties

IUPAC Name

2-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPLIHCUGANIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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